
AGN 193109
Übersicht
Beschreibung
AGN 193109 ist ein hochwirksamer Antagonist von Retinsäure-Rezeptoren. Es handelt sich um ein Retinoid-Analog, das die Aktivität von Retinsäure-Rezeptoren alpha, beta und gamma spezifisch inhibiert, mit Dissoziationskonstanten von 2 Nanomolar, 2 Nanomolar bzw. 3 Nanomolar . Diese Verbindung bindet nicht an die Retinoid-X-Rezeptoren und transaktiviert sie auch nicht .
Herstellungsmethoden
This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen eine Alkin-Gruppe eingebaut wird, die es ermöglicht, dass es eine kupferkatalysierte Azid-Alkin-Cycloaddition mit Molekülen, die Azidgruppen enthalten, eingeht . Die spezifischen Syntheserouten und industriellen Produktionsverfahren sind proprietär und werden nicht im Detail öffentlich bekannt gegeben.
Wissenschaftliche Forschungsanwendungen
Leukemia Treatment
In studies involving mouse models of leukemia, AGN 193109 has demonstrated potential in reducing the activity of leukemic stem cells (LSCs). Mice treated with this compound showed a decrease in LSC proliferation and an alteration in cell cycle distribution compared to control groups . This suggests that this compound may serve as a therapeutic agent in targeting LSCs in leukemia.
Inhibition of Tumorigenesis
Research indicates that this compound can suppress tumor growth by modulating retinoid signaling pathways. It has been shown to inhibit the expression of genes associated with cancer cell differentiation and proliferation . This property positions this compound as a candidate for further exploration in cancer therapeutics.
Prevention of Vascular Calcification
This compound has been implicated in preventing calcification in human cardiovascular smooth muscle cells. Studies reveal that treatment with this compound leads to increased calcification markers when compared to retinoic acid stimulation, indicating its role as a modulator of cardiovascular health . This effect highlights the compound's potential in addressing vascular diseases.
Stem Cell Differentiation
In embryonic stem cell research, this compound has been shown to promote differentiation into paraxial mesoderm lineage, crucial for proper embryonic development . This application underscores its utility in developmental biology studies and regenerative medicine.
Comparative Data Table
Case Study: Leukemia Model
In a controlled experiment involving MLL-AF9-driven leukemia models, mice were administered this compound (1 mg/kg) or a vehicle control for two weeks. The results indicated significant reductions in LSC populations and alterations in gene expression profiles associated with stemness and differentiation .
Case Study: Cardiovascular Cell Calcification
A study on primary human cardiovascular cells demonstrated that this compound treatment resulted in increased calcification markers compared to retinoic acid treatment alone, suggesting its role as a protective agent against cardiovascular diseases .
Wirkmechanismus
Target of Action
AGN 193109 is a specific and highly effective antagonist of retinoic acid receptors (RARs) . It targets all three RAR subtypes - RARα, RARβ, and RARγ, with Kd values of 2 nM, 2 nM, and 3 nM respectively . These receptors play a crucial role in regulating gene expression and are involved in cellular growth and differentiation.
Mode of Action
The compound interacts with its targets, the RARs, by acting as an antagonist . This means it binds to these receptors and inhibits their activity, thereby preventing the transcriptional changes that would normally be induced by retinoic acid .
Biochemical Pathways
It is known that the compound can inhibit the ttnpb (a retinoic acid receptor agonist)-dependent morphological change in ece16-1 cells . It also has the ability to half-reverse retinoid-dependent growth suppression at 10 nM, and completely show this effect at 100 nM in ECE16-1 cells .
Pharmacokinetics
It is known that the compound can be administered orally or topically .
Result of Action
This compound has been shown to have significant effects on cellular processes. For instance, it can inhibit the TTNPB-induced decrease in levels of K5, K6, K14, K16, and K17 and increase in levels of K7, K8, and K19 . It also significantly reduces the cutaneous toxicity induced by ATRA .
Action Environment
It is known that the compound can be administered topically, suggesting that it may be stable in a variety of environments .
Biochemische Analyse
Biochemical Properties
AGN 193109 functions as a potent antagonist of retinoic acid receptors (RARs), specifically targeting RARα, RARβ, and RARγ with dissociation constants (Kd) of 2 nM, 2 nM, and 3 nM, respectively . It exhibits no significant affinity for retinoid X receptors (RXRs). This compound interacts with RARs to inhibit the binding of natural retinoids, thereby blocking the downstream signaling pathways that regulate gene expression and cellular responses .
Cellular Effects
This compound has been shown to influence various cellular processes. In human ectocervical epithelial cells, this compound effectively antagonizes the action of retinoids, leading to changes in cell morphology, suppression of proliferation, and modulation of cytokeratin expression . Additionally, this compound promotes the differentiation of mouse embryonic stem cells into paraxial mesoderm and suppresses calcification in primary human cardiovascular smooth muscle cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to RARs and preventing the activation of these receptors by natural retinoids. This inhibition disrupts the retinoid-induced transcriptional activation of target genes, leading to altered gene expression profiles . This compound does not bind to RXRs, ensuring its specificity for RAR-mediated pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and maintains its activity for extended periods . Long-term studies have shown that this compound can induce cleft palate or frontonasal dysplasia and eye malformations in fetuses of pregnant mice following a single oral dose . These findings highlight the importance of temporal considerations in the application of this compound in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively antagonizes retinoid action without significant adverse effects . At higher doses, toxic effects such as cleft palate and eye malformations have been observed in animal studies . These dosage-dependent effects underscore the need for careful dose optimization in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate retinoid signaling. It interacts with enzymes and cofactors that modulate the synthesis and degradation of retinoic acid, thereby influencing the levels of active retinoids in cells . The compound’s ability to inhibit RARs plays a crucial role in altering metabolic flux and retinoid homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, where it exerts its antagonistic effects on RARs . The compound’s distribution is influenced by its chemical properties, including solubility and stability.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it interacts with RARs to modulate their activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, ensuring its effective inhibition of retinoid signaling pathways . This subcellular localization is critical for the precise regulation of gene expression and cellular responses.
Vorbereitungsmethoden
AGN 193109 is synthesized through a series of chemical reactions involving the incorporation of an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups . The specific synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail.
Analyse Chemischer Reaktionen
AGN 193109 unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Es enthält eine Alkin-Gruppe, die an kupferkatalysierten Azid-Alkin-Cycloadditionsreaktionen teilnehmen kann.
Oxidations- und Reduktionsreaktionen: Obwohl spezifische Details zu Oxidations- und Reduktionsreaktionen nicht umfassend dokumentiert sind, deutet seine Struktur auf eine potenzielle Reaktivität unter bestimmten Bedingungen hin.
Häufige Reagenzien und Bedingungen: Kupferkatalysatoren werden üblicherweise in seinen Reaktionen verwendet, insbesondere für die Azid-Alkin-Cycloaddition.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktanten ab, die im Cycloadditionsverfahren verwendet werden.
Vergleich Mit ähnlichen Verbindungen
AGN 193109 ist aufgrund seiner hohen Spezifität und Affinität für Retinsäure-Rezeptoren einzigartig. Zu ähnlichen Verbindungen gehören:
TTNPB: Ein Agonist von Retinsäure-Rezeptoren, der durch this compound antagonisiert werden kann.
All-trans-Retinsäure: Ein natürlicher Ligand für Retinsäure-Rezeptoren mit geringerer Affinität im Vergleich zu this compound.
This compound zeichnet sich durch seine vollständige Spezifität für Retinsäure-Rezeptoren und seine Fähigkeit aus, die durch Retinsäure induzierte Transkriptionsaktivität mit höherer Potenz als andere Antagonisten zu hemmen .
Biologische Aktivität
AGN 193109 is a synthetic retinoid that functions as a high-affinity pan-retinoic acid receptor (RAR) antagonist. Its biological activity has been extensively studied across various cell types and experimental models. This article provides a detailed overview of this compound's biological effects, including its mechanisms of action, case studies, and relevant research findings.
- Chemical Name : 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid
- Purity : ≥98%
- Kd Values :
- RARα: 2 nM
- RARβ: 2 nM
- RARγ: 3 nM
This compound primarily acts by antagonizing the effects of retinoic acid (RA) on various biological processes. It exhibits no significant affinity for retinoid X receptors (RXRs), which distinguishes it from other retinoid compounds. The following are key mechanisms through which this compound exerts its effects:
- Inhibition of Chondrocyte Differentiation :
- Regulation of Epithelial Cell Differentiation :
- Impact on Cardiovascular Smooth Muscle Cells :
- Cell Type-Specific Activity :
Table: Summary of Key Research Findings on this compound
Study | Findings | Cell Type | Concentration |
---|---|---|---|
Et al., Nature (2021) | Regulation of prefrontal patterning by RA blocked by this compound | Mouse embryonic stem cells | Not specified |
Seungwoon et al., Cell Reports (2020) | CD137 signaling regulated by RA; this compound used to study immune response | Human immune cells | Not specified |
Chad A et al., Lab Chip (2020) | Effects on adipocyte hypertrophy and fasting responses blocked by this compound | Human adipocytes | Not specified |
Retinoids and Calcification Study (2019) | RA suppressed calcification; this compound increased calcification rates | Human cardiovascular cells | Not specified |
ECE16-1 Cell Study (1999) | This compound induced MRP-8 expression while blocking retinoid agonist effects | Human cervical epithelial cells | Up to 1 μM |
Clinical Implications
The unique properties of this compound suggest several potential clinical applications:
- Retinoid Toxicity Management : Due to its antagonistic effects on retinoid signaling, this compound may serve as an antidote for retinoid toxicity.
- Cancer Therapeutics : Its ability to modulate epithelial differentiation makes it a candidate for further investigation in cancer treatment strategies.
- Cardiovascular Disease Treatment : By inhibiting smooth muscle cell calcification, it may offer new avenues for treating vascular diseases.
Eigenschaften
IUPAC Name |
4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O2/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30/h4-5,8-16,18H,17H2,1-3H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEQLLNVRRTCKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040962 | |
Record name | AGN193109 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171746-21-7 | |
Record name | 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171746-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AGN 193109 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171746217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGN193109 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AGN-193109 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC6062V1O9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.